Conformational Dichotomy in Aminocyclooctanols: A Technical Guide to Boat-Chair and Crown Isomerism
Conformational Dichotomy in Aminocyclooctanols: A Technical Guide to Boat-Chair and Crown Isomerism
For Researchers, Scientists, and Drug Development Professionals
Abstract
The eight-membered ring of aminocyclooctanols presents a fascinating and complex conformational landscape, dominated by the low-energy boat-chair and crown forms. The subtle interplay of transannular strain, steric hindrance, and, most critically, intramolecular hydrogen bonding dictates the preferred conformation. This guide provides an in-depth analysis of these competing factors, offering a predictive framework for the conformational preferences of various aminocyclooctanol isomers. We delve into the theoretical underpinnings of cyclooctane stereochemistry and present detailed experimental and computational protocols for the elucidation of these structures, underscoring the profound impact of conformation on the reactivity and potential biological activity of this important class of molecules.
Introduction: The Conformational Complexity of Medium-Sized Rings
Cyclooctane, the parent ring of aminocyclooctanols, is renowned for its conformational complexity, existing as a dynamic equilibrium of several non-planar structures.[1] Unlike the well-defined chair conformation of cyclohexane, cyclooctane and its derivatives navigate a landscape of multiple low-energy conformers, primarily the boat-chair and the crown.[2] The introduction of amino and hydroxyl substituents adds another layer of complexity, as the potential for intramolecular hydrogen bonding can significantly alter the conformational equilibrium.[3][4] Understanding the dominant conformation of a given aminocyclooctanol isomer is paramount, as it governs the spatial orientation of its functional groups, thereby influencing its reactivity, spectroscopic properties, and biological interactions.
The Principal Conformers: Boat-Chair vs. Crown
The two most stable conformations of the cyclooctane ring are the boat-chair and the crown.
The Boat-Chair Conformation
The boat-chair is generally the most stable conformation for cyclooctane and many of its derivatives.[5] It can be conceptualized as a hybrid of the boat and chair forms of cyclohexane. This conformation effectively minimizes torsional strain and some of the transannular interactions (steric repulsion between atoms across the ring).[5][6]
The Crown Conformation
The crown conformation, belonging to the D4d point group, is slightly higher in energy than the boat-chair for unsubstituted cyclooctane.[6] It is characterized by a high degree of symmetry but can suffer from significant transannular strain, particularly between hydrogens pointing towards the center of the ring.
The Decisive Role of Intramolecular Hydrogen Bonding
In aminocyclooctanols, the presence of both a hydrogen bond donor (-OH, -NH2) and an acceptor (N, O) introduces the possibility of intramolecular hydrogen bonding. This interaction can provide significant stabilization, often on the order of several kcal/mol, and can be the deciding factor in the conformational preference.[3][4] The ability to form a geometrically favorable intramolecular hydrogen bond can overcome the inherent energetic preference for the boat-chair conformation, leading to the adoption of an otherwise higher-energy crown or even a boat conformation.
A classic example of this phenomenon is observed in cis-1,4-cyclohexanediol, which preferentially adopts a boat conformation to allow for the formation of an intramolecular hydrogen bond between the two hydroxyl groups, an interaction that is geometrically impossible in the chair conformation.[3] This principle is directly applicable to aminocyclooctanols.
Conformational Analysis of Aminocyclooctanol Isomers
The preferred conformation of an aminocyclooctanol is highly dependent on the relative positions and stereochemistry of the amino and hydroxyl groups. The following analysis considers the potential for intramolecular hydrogen bonding in the boat-chair and crown conformations for various isomers.
1,2-Aminocyclooctanols
In cis-1,2-aminocyclooctanols, both the boat-chair and crown conformations can potentially accommodate an intramolecular hydrogen bond. The preference will depend on the specific dihedral angles and the resulting strain in the hydrogen-bonded ring. For trans-1,2-aminocyclooctanols, achieving an optimal geometry for hydrogen bonding is more challenging in either of the low-energy conformations.
1,3-Aminocyclooctanols
Similar to the 1,2-isomers, cis-1,3-aminocyclooctanols can likely form intramolecular hydrogen bonds in both the boat-chair and crown conformations. The energetic balance will be delicate. In the trans isomers, the substituents are further apart, making intramolecular hydrogen bonding less likely to be a dominant stabilizing force.
1,4-Aminocyclooctanols
The 1,4-isomers present a compelling case for hydrogen-bond-driven conformational switching.
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cis-1,4-Aminocyclooctanols: In a boat-chair conformation, the 1 and 4 positions are relatively far apart, making a strong intramolecular hydrogen bond difficult to achieve. However, a crown conformation can bring these substituents into close proximity, allowing for a strong, stabilizing hydrogen bond across the ring. This is analogous to the behavior of cis-1,4-cyclohexanediol.[3] Therefore, it is predicted that cis-1,4-aminocyclooctanols will show a significant population of the crown conformation, if not a preference for it.
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trans-1,4-Aminocyclooctanols: In these isomers, the substituents are on opposite sides of the ring, making intramolecular hydrogen bonding in any of the low-energy conformations highly unlikely. Thus, the conformational preference is expected to be dictated by the minimization of steric and transannular strain, favoring the boat-chair conformation .
1,5-Aminocyclooctanols
The 1,5-substitution pattern also allows for the possibility of transannular hydrogen bonding.
-
cis-1,5-Aminocyclooctanols: The boat-chair conformation may allow for a favorable transannular hydrogen bond between the 1 and 5 positions. The crown conformation might also present a suitable geometry. Detailed computational modeling would be required to definitively predict the preferred conformer.
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trans-1,5-Aminocyclooctanols: As with other trans isomers where the substituents are far apart, intramolecular hydrogen bonding is not expected to be a major stabilizing factor, and the boat-chair conformation is likely to be preferred.
Experimental and Computational Methodologies
A combination of experimental and computational techniques is essential for a thorough conformational analysis of aminocyclooctanols.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state conformation of cyclic molecules.[7]
Experimental Protocol: 1D and 2D NMR Analysis
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Sample Preparation: Dissolve 5-10 mg of the aminocyclooctanol in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O). The choice of solvent can influence the conformational equilibrium, particularly the extent of intramolecular versus intermolecular hydrogen bonding.
-
1D 1H NMR Spectroscopy:
-
Acquire a high-resolution 1D 1H NMR spectrum.
-
Analyze the chemical shifts and coupling constants (3JHH) of the ring protons. The magnitude of the vicinal coupling constants is related to the dihedral angle between the protons via the Karplus equation, providing valuable information about the ring's geometry.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identify the spin systems and trace the connectivity of the protons around the ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identify protons that are close in space (through-space interactions). The presence or absence of specific NOE/ROE cross-peaks can provide definitive evidence for a particular conformation. For example, a strong NOE between protons in a 1,4- or 1,5-relationship would be indicative of a conformation that brings these positions into proximity, such as a crown or a specific boat-chair.
-
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures to study the dynamics of the conformational equilibrium. Changes in chemical shifts and coupling constants with temperature can be used to determine the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for the conformational interchange.
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.
Experimental Workflow: X-ray Crystal Structure Determination
-
Crystallization: Grow single crystals of the aminocyclooctanol or a suitable derivative. This is often the most challenging step.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to obtain the electron density map of the unit cell. Solve the phase problem and build a molecular model into the electron density. Refine the atomic positions and thermal parameters to obtain a final, high-resolution crystal structure.
Computational Modeling
Density Functional Theory (DFT) calculations are an indispensable tool for exploring the potential energy surface of flexible molecules and for corroborating experimental findings.
Protocol: DFT-Based Conformational Search and Energy Calculation
-
Conformer Generation: Build initial 3D structures of the boat-chair and crown conformations of the aminocyclooctanol isomer of interest. For a more thorough search, use a conformational search algorithm (e.g., using molecular mechanics).
-
Geometry Optimization: Perform geometry optimizations of the generated conformers using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p) or higher).
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).
-
Solvation Modeling: To simulate solution-phase behavior, incorporate a continuum solvation model (e.g., PCM or SMD) in the geometry optimization and frequency calculations.
-
Analysis: Compare the relative Gibbs free energies of the optimized conformers to predict their equilibrium populations. Analyze key geometric parameters, such as intramolecular hydrogen bond distances and dihedral angles, and compare them with experimental data where available.
Implications for Drug Development
The preferred conformation of an aminocyclooctanol has profound implications for its application in drug development:
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Pharmacophore Presentation: The three-dimensional arrangement of the amino and hydroxyl groups, as well as any other substituents, defines the pharmacophore that interacts with a biological target. A change in conformation can dramatically alter this presentation, leading to a loss or gain of activity.
-
Reactivity and Synthesis: The accessibility of the functional groups for chemical reactions is conformation-dependent. For example, an intramolecularly hydrogen-bonded hydroxyl group will be less available for intermolecular reactions.
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Physicochemical Properties: Intramolecular hydrogen bonding can "mask" polar functional groups, leading to increased lipophilicity and potentially improved membrane permeability.
Conclusion
The conformational analysis of aminocyclooctanols is a complex but tractable problem. While the boat-chair conformation serves as the default low-energy structure for the cyclooctane ring, the ability to form stabilizing intramolecular hydrogen bonds can tip the energetic balance in favor of the crown or other conformers. This is particularly predicted for cis-1,4- and potentially cis-1,5-aminocyclooctanols. A synergistic approach employing high-resolution NMR spectroscopy, X-ray crystallography, and computational modeling is essential for a comprehensive understanding of the conformational landscape of these important molecules. Such an understanding is critical for the rational design of aminocyclooctanol-based therapeutics with optimized activity and properties.
References
-
Chemistry School. Torsional, Angular and Steric Strain: Cyclooctane and Cyclodecane. Available at: [Link]
-
PubMed. Transannular C-H functionalization of cycloalkane carboxylic acids. Available at: [Link]
-
Alicyclic Chemistry. Lecture 2 3. Transannular Strain (Medium, 8 – 11 membered, rings) In cyclooctane the preferred conformati. Available at: [Link]
-
Conjugated. The various effects of Hydrogen Bonding Part-1. Available at: [Link]
-
Caron, G., Kihlberg, J., & Ermondi, G. (2017). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. Journal of Medicinal Chemistry, 60(11), 4535-4545. Available at: [Link]
-
Li, Y., et al. (2023). Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols. The Journal of Physical Chemistry A, 127(43), 9136-9145. Available at: [Link]
-
Tormena, C. F., Cormanich, R. A., Rittner, R., & Freitas, M. P. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance, 10(1/2), 1-27. Available at: [Link]
-
Wikipedia. Cyclooctane. Available at: [Link]
-
Pawar, D. M., et al. (2005). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. The Journal of Organic Chemistry, 70(26), 10726-10734. Available at: [Link]
-
Ocola, E. J., & Laane, J. (2025). Ab initio Quantum-Chemical Calculations and Spectroscopic Studies of the Intramolecular π-Type Hydrogen Bonding in Small Cyclic. Photochemistry and Spectroscopy, 1(1), 2. Available at: [Link]
-
ResearchGate. X-ray crystal structures of compounds 3 a, 3′a and 11.[a] [a] Left... Available at: [Link]
-
MDPI. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Available at: [Link]
-
PubMed. A study of conformational stability and vibrational assignments of 1-aminocyclopropanecarboxylic acid c-C3H4(NH2)-COOH. Available at: [Link]
-
ResearchGate. X-ray crystal structure and conformation of N -( tert -butyloxycarbonyl)-L-methionyl-(1-aminocyclopent-3-ene-1-carbonyl)-L-phenylalanine methyl ester (Boc 0 Met 1 -Cpg 2 -Phe 3 OMe). Available at: [Link]
-
Beilstein Journals. Computational evidence for intramolecular hydrogen bonding and nonbonding X···O interactions in 2'-haloflavonols. Available at: [Link]
-
MDPI. X-ray Single-Crystal Diffraction. Available at: [Link]
-
PubMed. Crystal structure of tris-(trans-1,2-di-amino-cyclo-hexane-κ(2) N,N')cobalt(III) trichloride monohydrate. Available at: [Link]
-
YouTube. Energy Comparison between Chair and Boat Conformations. Available at: [Link]
-
ATB. Cyclooctane | C8H16 | MD Topology | NMR | X-Ray. Available at: [Link]
-
ResearchGate. Energy difference between the boat‐twist and the chair (top) conformers... Available at: [Link]
-
Conformational Analysis An important aspect of organic compounds is that the compound is not static, but rather has confo. Available at: [Link]
-
ResearchGate. X-ray structures of some eight-membered rings | Download Table. Available at: [Link]
-
Wikimedia Commons. Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives. Available at: [Link]
-
ResearchGate. Conformation of 5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene: An experimental and theoretical NMR study. Available at: [Link]
-
PMC. Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Available at: [Link]
-
Canadian Science Publishing. Intramolecular hydrogen bonding in cycloalkane-1,2-diol monoacetates. Available at: [Link]
-
ResearchGate. An NMR study of conformational behaviour and nitrogen inversion process in some 5,5-disubstituted-β-phenyl- 2-isoxazoli-dineethanols. Available at: [Link]
-
ResearchGate. Structures of chiral amino alcohols and amino acids tested (only one... Available at: [Link]
-
PubMed. Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane. Available at: [Link]
-
SciSpace. Conformational analysis of cycloalkanes. Available at: [Link]
-
MDPI. Synthesis and Stereochemical Characterization of a Novel Chiral α-Tetrazole Binaphthylazepine Organocatalyst. Available at: [Link]
-
Chemistry LibreTexts. 3.3: Conformational analysis of cyclohexanes. Available at: [Link]
-
St. Paul's Cathedral Mission College. Conformational Analysis of Monosubstituted Cyclohexane. Available at: [Link]
-
FLORE. Design, synthesis, conformational analysis, and biological activity of Cα1-to-Cα6 1,4. Available at: [Link]
-
IQ-USP. Publications. Available at: [Link]
-
Kent Academic Repository. Competitive Intramolecular Hydrogen Bonding: Offering Molecules a Choice. ChemPlusChem, 89 (8). Available at: [Link]
-
PMC. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Available at: [Link]
-
DOI. Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Available at: [Link]
-
PMC. Conformational constraint in natural product synthesis. Available at: [Link]
-
MDPI. Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference. Available at: [Link]
-
PMC. Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. Available at: [Link]
-
ResearchGate. Intramolecular Hydrogen Bond Interaction in Selected Diols. Available at: [Link]
-
SMU. A comprehensive analysis of hydrogen bond interactions based on local vibrational modes. Available at: [Link]
-
Chemistry LibreTexts. 3.10: An Introduction to Cycloalkanes. Available at: [Link]
-
conformanalcyclohexane. Available at: [Link]
-
Chemistry LibreTexts. 4.4: Substituted Cyclohexanes. Available at: [Link]
-
Wikipedia. Cyclohexane conformation. Available at: [Link]
-
PMC. Hydrogen-bonded frameworks for conformational analysis of reactive substrates. Available at: [Link]
Sources
- 1. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lclab.ustc.edu.cn [lclab.ustc.edu.cn]
- 3. kar.kent.ac.uk [kar.kent.ac.uk]
- 4. media.sciltp.com [media.sciltp.com]
- 5. Publications [iq.usp.br]
- 6. auremn.org.br [auremn.org.br]
- 7. iris.unito.it [iris.unito.it]
